molecular formula C18H18O2 B2937386 4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate CAS No. 634162-56-4

4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate

Cat. No.: B2937386
CAS No.: 634162-56-4
M. Wt: 266.34
InChI Key: VJPUBUMKVNFBSP-UHFFFAOYSA-N
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Description

4’-Methyl-[1,1’-biphenyl]-4-yl 3-methylbut-2-enoate is an organic compound with the molecular formula C12H14O2 It is a derivative of biphenyl and is characterized by the presence of a methyl group on the biphenyl ring and a 3-methylbut-2-enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-[1,1’-biphenyl]-4-yl 3-methylbut-2-enoate typically involves the esterification of 4’-Methyl-[1,1’-biphenyl]-4-ol with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-[1,1’-biphenyl]-4-yl 3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the biphenyl ring.

Scientific Research Applications

4’-Methyl-[1,1’-biphenyl]-4-yl 3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-[1,1’-biphenyl]-4-yl 3-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which can then interact with biological pathways. The biphenyl moiety may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 3-methylbut-2-enoate
  • 2-Butenoic acid, 3-methyl-, butyl ester
  • Methyl 3-methyl-2-butenoate

Uniqueness

4’-Methyl-[1,1’-biphenyl]-4-yl 3-methylbut-2-enoate is unique due to the presence of both the biphenyl and 3-methylbut-2-enoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13(2)12-18(19)20-17-10-8-16(9-11-17)15-6-4-14(3)5-7-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPUBUMKVNFBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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